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UDP-N-acetyl-alpha-D-galactosamine -

UDP-N-acetyl-alpha-D-galactosamine

Catalog Number: EVT-1593822
CAS Number:
Molecular Formula: C17H25N3O17P2-2
Molecular Weight: 605.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-N-acetyl-alpha-D-galactosamine(2-) is a UDP-N-acetyl-D-galactosamine(2-) in which the anomeric centre of the galactosamine moiety has alpha-configuration; major species at pH 7.3. It is an UDP-N-acetyl-D-galactosamine(2-) and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-N-acetyl-alpha-D-galactosamine.
Overview

UDP-N-acetyl-alpha-D-galactosamine is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoproteins, particularly in the formation of mucin-type O-glycans. It serves as the activated donor of N-acetylgalactosamine, which is transferred to serine or threonine residues on polypeptides by a family of enzymes known as UDP-N-acetylgalactosamine:polypeptide N-acetylgalactosaminyltransferases. These enzymes are essential for initiating mucin-type O-glycosylation, a critical post-translational modification that influences protein stability, function, and cellular signaling.

Source and Classification

UDP-N-acetyl-alpha-D-galactosamine is derived from the metabolism of carbohydrates and is classified under nucleotide sugars. It is synthesized from N-acetylgalactosamine and uridine triphosphate through enzymatic reactions involving specific nucleotide sugar pyrophosphorylases. This compound belongs to the family of glycosyltransferases, which are responsible for transferring sugar moieties to various substrates, thus facilitating the formation of complex carbohydrates.

Synthesis Analysis

Methods

The synthesis of UDP-N-acetyl-alpha-D-galactosamine can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing enzymes such as UDP-N-acetylgalactosamine pyrophosphorylase, which catalyzes the reaction between N-acetylgalactosamine and uridine triphosphate to produce UDP-N-acetyl-alpha-D-galactosamine and inorganic phosphate.
  2. Chemical Synthesis: Synthetic routes may involve protecting group strategies to selectively modify functional groups on N-acetylgalactosamine before coupling with uridine triphosphate.
  3. Biotechnological Approaches: Recombinant DNA technology can be employed to express enzymes that facilitate the synthesis of UDP-N-acetyl-alpha-D-galactosamine in microbial systems.

Technical Details

The enzymatic synthesis typically occurs under optimized conditions including pH, temperature, and ionic strength to maximize yield. For example, a common assay may involve incubating N-acetylgalactosamine with uridine triphosphate in the presence of magnesium ions at 37 °C for several hours.

Molecular Structure Analysis

Structure

UDP-N-acetyl-alpha-D-galactosamine consists of a nucleotide (uridine) linked to an N-acetylgalactosamine moiety through a pyrophosphate bond. The structure can be represented as follows:

  • Molecular Formula: C_14H_18N_2O_17P_2
  • Molecular Weight: Approximately 507.24 g/mol

Data

The compound features an alpha anomeric configuration, which is crucial for its recognition by glycosyltransferases. The stereochemistry at the anomeric carbon (C1) is pivotal for enzyme specificity.

Chemical Reactions Analysis

Reactions

UDP-N-acetyl-alpha-D-galactosamine participates in various biochemical reactions:

  1. Glycosylation Reaction: The primary reaction involves the transfer of the N-acetylgalactosamine residue to serine or threonine residues on target proteins, forming O-glycosidic linkages.
  2. Enzyme-Catalyzed Reactions: The enzyme UDP-N-acetylgalactosamine:polypeptide N-acetylgalactosaminyltransferase catalyzes this reaction, which is often regulated by factors such as substrate availability and enzyme concentration.

Technical Details

These reactions typically occur in the Golgi apparatus and are characterized by their substrate specificity and dependence on the structural context of the acceptor polypeptide.

Mechanism of Action

Process

The mechanism of action involves several steps:

  1. Binding: The enzyme binds UDP-N-acetyl-alpha-D-galactosamine and the acceptor polypeptide.
  2. Nucleophilic Attack: A nucleophilic attack by the hydroxyl group of serine or threonine occurs at the anomeric carbon of UDP-N-acetyl-alpha-D-galactosamine.
  3. Formation of O-Glycosidic Bond: This results in the formation of an O-glycosidic bond and release of uridine diphosphate.

Data

This process is highly regulated and can be influenced by various factors including enzyme isoform expression, substrate concentration, and post-translational modifications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Stability: Optimal activity occurs around neutral pH (7.0).
  • Temperature Stability: Enzymatic activity is generally retained at physiological temperatures (37 °C).
Applications

Scientific Uses

UDP-N-acetyl-alpha-D-galactosamine has significant applications in:

  1. Glycobiology Research: Understanding glycosylation patterns in proteins, which are crucial for cellular communication and immune responses.
  2. Pharmaceutical Development: Investigating potential therapeutic targets related to glycan structures in diseases such as cancer and congenital disorders.
  3. Biotechnology: Utilized in recombinant protein production where specific glycosylation patterns are desired for enhanced stability or activity.
Biosynthesis and Metabolic Pathways of UDP-GalNAc

Enzymatic Synthesis in Eukaryotic vs. Prokaryotic Systems

UDP-N-acetyl-alpha-D-galactosamine (UDP-GalNAc) biosynthesis exhibits fundamental divergences between eukaryotic and prokaryotic systems, primarily in substrate specificity, enzymatic machinery, and subcellular compartmentalization. In eukaryotes, UDP-GalNAc is primarily synthesized through the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc), catalyzed by UDP-glucose 4-epimerase (GALE). This enzyme interconverts UDP-GlcNAc and UDP-GalNAc in the cytosol, maintaining equilibrium between these nucleotide sugars [3] [7]. The reaction scheme is:$$\text{UDP-GlcNAc} \xrightleftharpoons{\text{GALE}} \text{UDP-GalNAc}$$

In contrast, prokaryotes employ a direct de novo pathway involving bifunctional enzymes. The key prokaryotic pathway utilizes:

  • N-acetylhexosamine 1-kinase (NahK): Phosphorylates free GalNAc to GalNAc-1-phosphate using ATP.
  • GlmU (bifunctional enzyme): Catalyzes uridylyl transfer from UTP to GalNAc-1-phosphate, yielding UDP-GalNAc [4].$$\text{GalNAc} + \text{ATP} \xrightarrow{\text{NahK}} \text{GalNAc-1-P} + \text{ADP}$$$$\text{GalNAc-1-P} + \text{UTP} \xrightarrow{\text{GlmU}} \text{UDP-GalNAc} + \text{PP}_i$$

Table 1: Enzymatic Machinery for UDP-GalNAc Synthesis Across Domains

OrganismKey EnzymesSubstratesProductsLocalization
EukaryotesGALE (UDP-glucose 4-epimerase)UDP-GlcNAcUDP-GalNAcCytosol
ProkaryotesNahK + GlmUGalNAc, ATP, UTPUDP-GalNAcCytoplasm

These distinctions reflect evolutionary adaptations: Eukaryotes prioritize interconversion of existing nucleotide sugars, while prokaryotes utilize salvage pathways for environmental hexosamines [2] [4].

Role of the Hexosamine Biosynthesis Pathway in UDP-GalNAc Production

The hexosamine biosynthesis pathway (HBP) serves as the metabolic backbone for UDP-GalNAc synthesis by generating its precursor, UDP-GlcNAc. This conserved pathway integrates carbon, nitrogen, and energy metabolism through four enzymatic steps:

  • Glutamine:fructose-6-phosphate amidotransferase (GFAT): Rate-limiting enzyme converting fructose-6-phosphate and glutamine to glucosamine-6-phosphate.
  • Glucosamine-6-phosphate N-acetyltransferase (GNA): Transfers an acetyl group from acetyl-CoA to form N-acetylglucosamine-6-phosphate.
  • Phosphoacetylglucosamine mutase (AGM/PGM3): Isomerizes N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.
  • UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1): Condenses N-acetylglucosamine-1-phosphate with UTP to form UDP-GlcNAc [3] [6].

UDP-GlcNAc is subsequently epimerized to UDP-GalNAc via GALE. The HBP acts as a nutrient sensor, as it consumes:

  • Glucose (via fructose-6-phosphate)
  • Glutamine (nitrogen donor)
  • Acetyl-CoA (acetyl group donor)
  • UTP (nucleotide source) [6] [8]

Table 2: HBP Enzymes and Their Contributions to UDP-GalNAc Precursor Synthesis

HBP EnzymeReaction CatalyzedPrimary SubstratesProduct
GFATFructose-6-P + Glutamine → Glucosamine-6-P + GluamateFructose-6-P, GlutamineGlucosamine-6-P
GNAGlucosamine-6-P + Acetyl-CoA → GlcNAc-6-P + CoAGlucosamine-6-P, Acetyl-CoAN-acetylglucosamine-6-P
AGM/PGM3GlcNAc-6-P ↔ GlcNAc-1-PN-acetylglucosamine-6-PN-acetylglucosamine-1-P
UAP1/AGX1GlcNAc-1-P + UTP → UDP-GlcNAc + PPiN-acetylglucosamine-1-P, UTPUDP-GlcNAc
GALEUDP-GlcNAc ↔ UDP-GalNAcUDP-GlcNAcUDP-GalNAc

Additionally, a salvage pathway bypasses GFAT by converting extracellular GalNAc or GlcNAc to their phosphorylated forms via kinases (e.g., GlcNAc kinase), which feed into later HBP steps [3] [4]. This pathway becomes critical under nutrient stress or when de novo synthesis is impaired.

Regulatory Mechanisms of UDP-GalNAc Biosynthesis in Cellular Metabolism

UDP-GalNAc homeostasis is tightly regulated through feedback inhibition, transcriptional control, and nutrient sensing pathways:

  • Feedback Inhibition:
  • UDP-GalNAc directly inhibits GFAT, the HBP’s rate-limiting enzyme, creating a negative feedback loop.
  • Elevated UDP-GlcNAc (UDP-GalNAc precursor) suppresses GFAT activity via O-GlcNAcylation of GFAT itself [3] [6].

  • Transcriptional Regulation:

  • The hexosamine pathway activates O-GlcNAc transferase (OGT), which glycosylates transcription factors (e.g., Sp1, NF-κB), modulating expression of GFAT and other HBP enzymes [6].
  • In cancer cells, oncogenic signals (e.g., Ras, mTORC2) upregulate GFAT and UAP1 expression, increasing UDP-GalNAc flux [6] [8].

  • Nutrient Sensors:

  • AMPK: Under low energy, AMPK phosphorylates and inhibits GFAT, reducing UDP-GalNAc synthesis.
  • mTORC2: Promotes GFAT activity and HBP flux in response to nutrient abundance [6].
  • Hyperglycemia: Elevates fructose-6-phosphate, driving GFAT activity and UDP-GalNAc production—demonstrated in colon cancer models where high glucose increased metastasis 3-fold [8].

Table 3: Key Regulatory Factors Influencing UDP-GalNAc Biosynthesis

Regulatory MechanismEffector Molecule/PathwayTarget Enzyme/ProcessBiological Outcome
Allosteric InhibitionUDP-GalNAc, UDP-GlcNAcGFATReduces de novo HBP flux
Post-TranslationalO-GlcNAcylation by OGTGFAT phosphorylation sitesModulates enzymatic activity
TranscriptionalmTORC2, Ras signalingGFAT, UAP1 gene expressionUpregulates HBP enzymes in cancer
Metabolic SensorsAMPK, HyperglycemiaGFAT activityCouples UDP-GalNAc to energy status

Dysregulation of these mechanisms contributes to disease: In colorectal cancer, hyperglycemia increases GFAT activity and UDP-GalNAc levels, driving aberrant O-glycosylation (e.g., Tn antigen) and metastasis [8]. Similarly, prostate cancer exhibits UAP1 overexpression linked to elevated UDP-GalNAc and tumor progression [6].

Properties

Product Name

UDP-N-acetyl-alpha-D-galactosamine

IUPAC Name

[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Molecular Formula

C17H25N3O17P2-2

Molecular Weight

605.3 g/mol

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-NESSUJCYSA-L

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

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